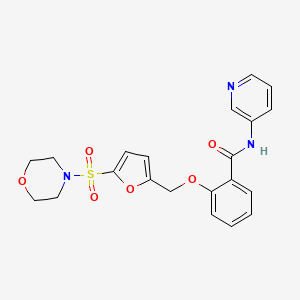

2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide

Description

2-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide (CAS: 1207016-20-3) is a synthetic small molecule with a molecular formula of C₂₁H₂₁N₃O₆S and a molecular weight of 443.5 g/mol . Its structure comprises three key pharmacophores:

- A benzamide core substituted with a methoxy group linked to a furan ring.

- A morpholinosulfonyl group at the 5-position of the furan, contributing sulfonamide and morpholine functionalities.

- A pyridin-3-yl group as the terminal amine substituent.

Properties

IUPAC Name |

2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-21(23-16-4-3-9-22-14-16)18-5-1-2-6-19(18)29-15-17-7-8-20(30-17)31(26,27)24-10-12-28-13-11-24/h1-9,14H,10-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZMWTKPGJCWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC=C3C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. The structure features a furan ring, a morpholinosulfonyl group, and a pyridinyl benzamide moiety, which contribute to its unique biological profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₅S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 919052-59-8 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Modulation : It can interact with various signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds featuring furan and benzamide structures. For instance, derivatives with similar functional groups have displayed significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

In vitro assays have shown that these compounds can induce apoptosis and inhibit cell proliferation:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D Assay |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D Assay |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 3D Assay |

These findings suggest that compounds with similar structures to this compound could be promising candidates for further development in cancer therapeutics .

Antimicrobial Activity

In addition to antitumor properties, the compound has been investigated for antimicrobial effects. Studies indicate that certain furan derivatives exhibit activity against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

- Case Study on Antitumor Efficacy : A study involving a series of furan derivatives demonstrated varying degrees of cytotoxicity in both 2D and 3D cell culture models. Compounds showed higher efficacy in standard assays compared to more complex models, indicating the necessity for further optimization .

- Antimicrobial Testing : Related compounds were tested against common pathogens, revealing significant antibacterial activity that warrants further investigation into their mechanisms and potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of furan-morpholinosulfonyl and pyridinyl-benzamide motifs. Below is a comparative analysis with compounds from the evidence:

Table 1: Key Structural Features of Analogous Compounds

Sulfonamide-Containing Analogues

The morpholinosulfonyl group distinguishes the target compound from sulfonamide derivatives in and . For instance:

- Example 53 () incorporates a sulfonamide in a chromenone scaffold, which may enhance binding to serine proteases or kinases .

The morpholine ring in the target compound likely improves water solubility compared to alkyl or aryl sulfonamides, a critical factor in bioavailability.

Benzamide Derivatives

The benzamide moiety is shared with compounds in , but the methoxy-furan linker in the target compound introduces conformational rigidity. In contrast, EP 3 532 474 B1 derivatives use flexible cyclohexylethoxy or methoxypyrimidinyl groups, which may influence membrane permeability .

Heteroaromatic Substitutions

The pyridin-3-yl group in the target compound contrasts with the 5-fluoropyrimidin-4-yl or 2-fluorophenyl groups in . Pyridine’s basic nitrogen may facilitate salt formation or modulate target affinity (e.g., kinase hinge-region interactions) .

Hypothesized Pharmacological Profiles

While explicit biological data for the target compound are absent in the evidence, structural analogs suggest plausible properties:

- Kinase Inhibition : The pyridinyl-benzamide scaffold resembles kinase inhibitors (e.g., imatinib derivatives), where the sulfonamide could enhance binding to ATP pockets.

- Solubility vs. Permeability Trade-off : The polar sulfonamide may improve solubility but reduce blood-brain barrier penetration compared to lipophilic analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.